molecular formula C15H18N4O2 B14175367 2,6-Bis(imidazol-1-ylmethyl)-4-methylphenol monohydrate CAS No. 903521-06-2

2,6-Bis(imidazol-1-ylmethyl)-4-methylphenol monohydrate

Cat. No.: B14175367
CAS No.: 903521-06-2
M. Wt: 286.33 g/mol
InChI Key: NZSHKBKJSMSGJG-UHFFFAOYSA-N
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Description

2,6-Bis(imidazol-1-ylmethyl)-4-methylphenol monohydrate is a chemical compound that features a phenol group substituted with two imidazolylmethyl groups at the 2 and 6 positions and a methyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(imidazol-1-ylmethyl)-4-methylphenol monohydrate typically involves the reaction of 2,6-diformyl-4-methylphenol with imidazole in the presence of a suitable base. The reaction proceeds through the formation of imidazolylmethyl intermediates, which then react with the phenol to form the final product. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(imidazol-1-ylmethyl)-4-methylphenol monohydrate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation reactions and various metal salts for coordination reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions include quinone derivatives from oxidation reactions and various metal complexes from coordination reactions. These products can have different properties and applications depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-Bis(imidazol-1-ylmethyl)-4-methylphenol monohydrate has several scientific research applications:

Mechanism of Action

The mechanism by which 2,6-Bis(imidazol-1-ylmethyl)-4-methylphenol monohydrate exerts its effects is primarily through its ability to coordinate with metal ions. The imidazole groups act as ligands, binding to metal centers and forming stable complexes. These complexes can then participate in various biochemical and chemical processes, depending on the nature of the metal ion and the specific application .

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(imidazol-1-ylmethyl)-4-chlorophenol: Similar structure but with a chlorine substituent instead of a methyl group.

    2,6-Bis(imidazol-1-ylmethyl)-4-hydroxyphenol: Similar structure but with a hydroxyl group instead of a methyl group.

Uniqueness

2,6-Bis(imidazol-1-ylmethyl)-4-methylphenol monohydrate is unique due to its specific substitution pattern, which influences its chemical reactivity and coordination behavior. The presence of the methyl group at the 4 position can affect the electronic properties of the compound, making it distinct from its analogs .

Properties

CAS No.

903521-06-2

Molecular Formula

C15H18N4O2

Molecular Weight

286.33 g/mol

IUPAC Name

2,6-bis(imidazol-1-ylmethyl)-4-methylphenol;hydrate

InChI

InChI=1S/C15H16N4O.H2O/c1-12-6-13(8-18-4-2-16-10-18)15(20)14(7-12)9-19-5-3-17-11-19;/h2-7,10-11,20H,8-9H2,1H3;1H2

InChI Key

NZSHKBKJSMSGJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)CN2C=CN=C2)O)CN3C=CN=C3.O

Origin of Product

United States

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